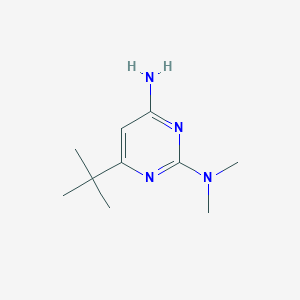

6-(tert-butyl)-N2,N2-dimethylpyrimidine-2,4-diamine

Description

6-(tert-butyl)-N2,N2-dimethylpyrimidine-2,4-diamine is a pyrimidine derivative featuring a tert-butyl group at position 6 and a dimethylamino group at position 2, with an additional amino group at position 4. Its molecular formula is C8H14N4 (molecular weight: 166.22 g/mol) .

Properties

IUPAC Name |

6-tert-butyl-2-N,2-N-dimethylpyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4/c1-10(2,3)7-6-8(11)13-9(12-7)14(4)5/h6H,1-5H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSWBZTGKXDMQGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NC(=N1)N(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-butyl)-N2,N2-dimethylpyrimidine-2,4-diamine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-diaminopyrimidine and tert-butyl bromide.

Alkylation Reaction: The tert-butyl group is introduced through an alkylation reaction. This involves the reaction of 2,4-diaminopyrimidine with tert-butyl bromide in the presence of a base such as potassium carbonate.

Dimethylation: The N,N-dimethyl groups are introduced by reacting the intermediate product with dimethyl sulfate or methyl iodide under basic conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems allows for precise control of reaction conditions, leading to higher purity and reduced by-products.

Chemical Reactions Analysis

Types of Reactions

6-(tert-butyl)-N2,N2-dimethylpyrimidine-2,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or dimethyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding pyrimidine N-oxides.

Reduction: Formation of reduced pyrimidine derivatives.

Substitution: Formation of substituted pyrimidine derivatives with new functional groups.

Scientific Research Applications

6-(tert-butyl)-N2,N2-dimethylpyrimidine-2,4-diamine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Agriculture: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity.

Material Science: It is used in the development of advanced materials with specific properties, such as low dielectric constants.

Mechanism of Action

The mechanism of action of 6-(tert-butyl)-N2,N2-dimethylpyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrimidine and Analogous Compounds

Key Differences and Implications

Core Modifications

- Pyrimidine vs. Triazine : Triazines (e.g., ) have three nitrogen atoms in the six-membered ring, increasing hydrogen-bonding capacity and electronic asymmetry compared to pyrimidines. This may enhance binding to nucleic acids or kinases but reduce metabolic stability due to higher polarity .

- Thienopyrimidine vs. Pyrimidine: The fused thiophene ring in thienopyrimidines () introduces planarity and sulfur-mediated hydrophobic interactions, improving membrane permeability and antiplasmodial activity .

Substituent Effects

- Dimethylamino vs. Aryl/Amino Groups: The N2-dimethylamino group in the target compound provides moderate polarity, balancing solubility and passive diffusion. In contrast, aryl or pyridinylmethyl substituents () may improve target affinity but increase molecular weight and complexity .

Table 2: Comparative Physicochemical Data

Biological Activity

6-(tert-butyl)-N2,N2-dimethylpyrimidine-2,4-diamine is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound features a tert-butyl group at the 6th position and two N,N-dimethyl groups, which contribute to its unique chemical properties and potential applications in medicinal chemistry, agriculture, and material science. This article explores the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 218.29 g/mol |

| Melting Point | Not Available |

| Solubility | Soluble in DMSO |

| Log P (octanol-water) | Not Available |

Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. In particular, studies have shown that compounds similar to this compound demonstrate effectiveness against various pathogenic bacteria.

- Minimum Inhibitory Concentration (MIC) : The compound's MIC values against common pathogens are critical for evaluating its efficacy. For instance, derivatives with similar structures have shown MIC values as low as 4 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile .

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific molecular targets. These interactions can inhibit enzyme activity or alter receptor functions within microbial cells.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.

- Membrane Penetration : The presence of the tert-butyl group enhances the hydrophobicity of the molecule, facilitating better membrane penetration and increased bioavailability .

Table 2: Comparison of Biological Activities

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| This compound | 4 | Antibacterial |

| 2,6-Di-tert-butyl-4-methylphenol | 8 | Antioxidant |

| N,N-Dimethyl-4-aminopyridine | 16 | Catalytic agent |

Case Studies and Research Findings

Several studies have explored the biological activity of compounds within the pyrimidine class:

- Antibacterial Studies : A study demonstrated that modifications in the side chains of pyrimidines could enhance antibacterial activity against MRSA. Compounds with additional heteroatoms showed improved efficacy .

- Pharmacokinetic Analysis : Simulations using PK-Sim software indicated that certain structural modifications led to increased metabolic stability and longer half-lives in vivo, suggesting potential for therapeutic applications .

- Applications in Agriculture : The compound is being investigated for its potential use as a pesticide or herbicide due to its biological activity against plant pathogens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.